molecular formula C9H9BrN2O4S B1443179 5-bromo-N-cyclopropyl-2-nitrobenzene-1-sulfonamide CAS No. 1178475-48-3

5-bromo-N-cyclopropyl-2-nitrobenzene-1-sulfonamide

Cat. No.: B1443179
CAS No.: 1178475-48-3
M. Wt: 321.15 g/mol
InChI Key: RHTUUXBRIOMZIV-UHFFFAOYSA-N
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Description

5-bromo-N-cyclopropyl-2-nitrobenzene-1-sulfonamide is an organosulfur compound characterized by the presence of a bromine atom, a cyclopropyl group, a nitro group, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-cyclopropyl-2-nitrobenzene-1-sulfonamide typically involves multiple steps:

    Bromination: The bromination of the nitrobenzene derivative is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-cyclopropyl-2-nitrobenzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of a suitable catalyst.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The sulfonamide group can undergo oxidation to form sulfonic acids or other derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Reduction: Formation of 5-amino-N-cyclopropyl-2-nitrobenzene-1-sulfonamide.

    Oxidation: Formation of sulfonic acid derivatives.

Scientific Research Applications

5-bromo-N-cyclopropyl-2-nitrobenzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a building block for the synthesis of pharmaceutical compounds with antibacterial or anticancer properties.

    Materials Science: Use in the development of advanced materials with specific electronic or optical properties.

    Biological Research: Study of its interactions with biological molecules and potential use as a biochemical probe.

Mechanism of Action

The mechanism of action of 5-bromo-N-cyclopropyl-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine and cyclopropyl groups may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-nitrobenzene-1-sulfonamide: Lacks the cyclopropyl group, which may affect its biological activity and chemical reactivity.

    N-cyclopropyl-2-nitrobenzene-1-sulfonamide: Lacks the bromine atom, which may influence its reactivity in substitution reactions.

    5-bromo-N-cyclopropylbenzene-1-sulfonamide: Lacks the nitro group, which may alter its reduction and oxidation behavior.

Uniqueness

5-bromo-N-cyclopropyl-2-nitrobenzene-1-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the bromine atom, cyclopropyl group, nitro group, and sulfonamide group allows for a wide range of chemical modifications and applications in various fields.

Properties

IUPAC Name

5-bromo-N-cyclopropyl-2-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O4S/c10-6-1-4-8(12(13)14)9(5-6)17(15,16)11-7-2-3-7/h1,4-5,7,11H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHTUUXBRIOMZIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2=C(C=CC(=C2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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